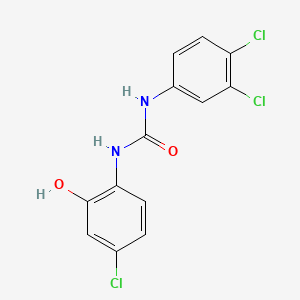

1-(4-Chloro-2-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2'-hydroxytriclocarban is a phenylureathat is urea substituted by 4-chloro-2-hydroxyphenyl and 3,4-dichlorophenyl groups at positions 1 and 3 respectively. A metabolite of triclocarban. It is a dichlorobenzene, a member of monochlorobenzenes and a member of phenylureas.

Wissenschaftliche Forschungsanwendungen

Chromatographic Analysis in Soil

1-(4-Chloro-2-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea has been studied for its behavior in soil environments. Katz and Strusz (1968) detailed the chromatographic determination of maloran, a related urea herbicide, in soils, suggesting similar analytical approaches could be applied to this compound (Katz & Strusz, 1968).

Inhibition of Translation Initiation in Cancer Cells

Denoyelle et al. (2012) found that symmetrical N,N'-diarylureas, including compounds structurally similar to 1-(4-Chloro-2-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea, can inhibit cancer cell proliferation by affecting the eIF2α kinase heme regulated inhibitor. This suggests potential anti-cancer applications (Denoyelle et al., 2012).

Electro-Fenton Degradation of Antimicrobials

Sires et al. (2007) explored the degradation of antimicrobials, including triclocarban, which is structurally related to 1-(4-Chloro-2-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea, through electro-Fenton systems. Their findings might be relevant to the degradation of this compound in similar systems (Sirés et al., 2007).

Photodegradation Studies

Photodegradation of related compounds such as diuron has been studied by Jirkovský et al. (1997), providing insights into the photolytic behavior of similar urea derivatives, including 1-(4-Chloro-2-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea (Jirkovský et al., 1997).

Hydrolysis and Photodegradation in Water

Gatidou and Iatrou (2011) investigated the photodegradation and hydrolysis of substituted urea pesticides in water, a study that could be relevant to understanding the environmental fate of 1-(4-Chloro-2-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea (Gatidou & Iatrou, 2011).

Corrosion Inhibition in Acid Solutions

Research by Bahrami and Hosseini (2012) on the corrosion inhibition effect of similar urea compounds in acid solutions can provide insights into the potential industrial applications of 1-(4-Chloro-2-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea in corrosion prevention (Bahrami & Hosseini, 2012).

Comparative Hydrolysis Studies

The hydrolysis behavior of similar compounds such as Triclocarban and Halocarban was studied by Audu and Heyn (1988), which could be extrapolated to understand the hydrolysis patterns of 1-(4-Chloro-2-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea (Audu & Heyn, 1988).

Antimicrobial Properties

Sherekar et al. (2022) synthesized and evaluated the antimicrobial activities of similar compounds, highlighting the potential of 1-(4-Chloro-2-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea as an antimicrobial agent (Sherekar et al., 2022).

Eigenschaften

CAS-Nummer |

63348-26-5 |

|---|---|

Produktname |

1-(4-Chloro-2-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea |

Molekularformel |

C13H9Cl3N2O2 |

Molekulargewicht |

331.6 g/mol |

IUPAC-Name |

1-(4-chloro-2-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea |

InChI |

InChI=1S/C13H9Cl3N2O2/c14-7-1-4-11(12(19)5-7)18-13(20)17-8-2-3-9(15)10(16)6-8/h1-6,19H,(H2,17,18,20) |

InChI-Schlüssel |

OKSXGOLSKDABPC-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)Cl)O)Cl)Cl |

Kanonische SMILES |

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)Cl)O)Cl)Cl |

Andere CAS-Nummern |

63348-26-5 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

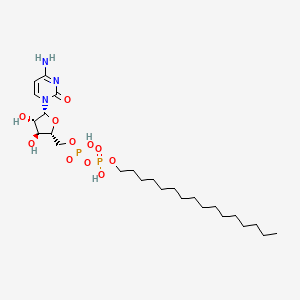

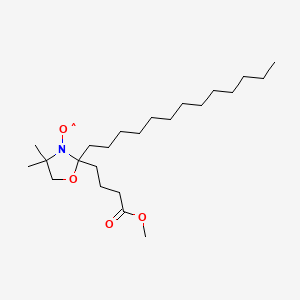

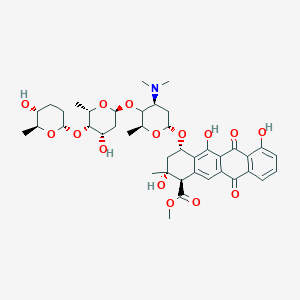

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.